

# Application of Dienogest-13C2,15N in Drug Metabolism and Disposition Studies

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## Compound of Interest

Compound Name: *Dienogest-13C2,15N*

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This document provides detailed application notes and protocols for the use of **Dienogest-13C2,15N**, a stable isotope-labeled analog of the synthetic progestin Dienogest, in drug metabolism and disposition (ADME) studies. The inclusion of two <sup>13</sup>C atoms and one <sup>15</sup>N atom provides a distinct mass shift, facilitating its use as a tracer in complex biological matrices without the need for radiolabeling.

## Introduction

Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis. A thorough understanding of its pharmacokinetic profile, metabolic fate, and excretion pathways is crucial for optimizing its therapeutic use and ensuring its safety. Stable isotope labeling is a powerful technique in drug development that allows for the precise quantification of a drug and its metabolites, distinguishing them from endogenous compounds. **Dienogest-13C2,15N** serves as an ideal tool for these investigations, particularly when coupled with high-sensitivity analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Applications

The primary applications of **Dienogest-13C2,15N** in drug metabolism and disposition studies include:

- **Pharmacokinetic (PK) Analysis:** Accurate determination of key PK parameters such as absorption, distribution, metabolism, and excretion. The stable isotope label allows for the differentiation of the administered drug from any pre-existing unlabeled Dienogest, which is particularly useful in crossover study designs.
- **Metabolite Identification and Quantification:** Tracing the metabolic fate of Dienogest in vivo and in vitro. The mass shift from the stable isotopes aids in the identification of novel metabolites and allows for their precise quantification relative to the parent drug.
- **Mass Balance Studies:** Quantifying the excretion of Dienogest and its metabolites in urine and feces to determine the primary routes of elimination from the body.
- **Bioavailability and Bioequivalence Studies:** Comparing the bioavailability of different formulations of Dienogest. Co-administration of a labeled intravenous dose with an unlabeled oral dose can provide a precise measurement of absolute bioavailability.

## Quantitative Data Summary

The following tables summarize key pharmacokinetic and metabolic data for Dienogest, derived from studies in humans. While these studies did not specifically use **Dienogest-13C2,15N**, the data are representative of the expected values that would be obtained in such investigations.

Table 1: Pharmacokinetic Parameters of Dienogest in Healthy Female Volunteers

Parameter	Value	Reference
Bioavailability	~91%	[1]
Tmax (Time to Peak Concentration)	1.5 hours	
Cmax (Peak Plasma Concentration)	47 ng/mL (after a single 2 mg dose)	
Elimination Half-life (t1/2)	Approximately 11 hours	[1]
Volume of Distribution (Vd)	40 L	[2]
Protein Binding	90% (primarily to albumin)	[2]
Clearance (CL/F)	Data not available	

Table 2: Excretion of Dienogest and its Metabolites

Route of Excretion	Percentage of Administered Dose	Reference
Renal (Urine)	Major route of excretion for metabolites	[1]
Fecal	Minor route of excretion	

## Experimental Protocols

### In Vivo Pharmacokinetic Study in Humans

Objective: To determine the single-dose pharmacokinetic profile of Dienogest using **Dienogest-13C2,15N**.

Protocol:

- Subject Recruitment: Enroll a cohort of healthy female volunteers according to approved ethical guidelines.

- Dosing: Administer a single oral dose of a formulation containing a known amount of **Dienogest-13C2,15N** (e.g., 2 mg).
- Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
- Sample Analysis: Quantify the concentration of **Dienogest-13C2,15N** in the plasma samples using a validated LC-MS/MS method (see protocol below).
- Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (C<sub>max</sub>, T<sub>max</sub>, AUC, t<sub>1/2</sub>, etc.) from the plasma concentration-time data using appropriate software.

## LC-MS/MS Bioanalytical Method for Dienogest-13C2,15N

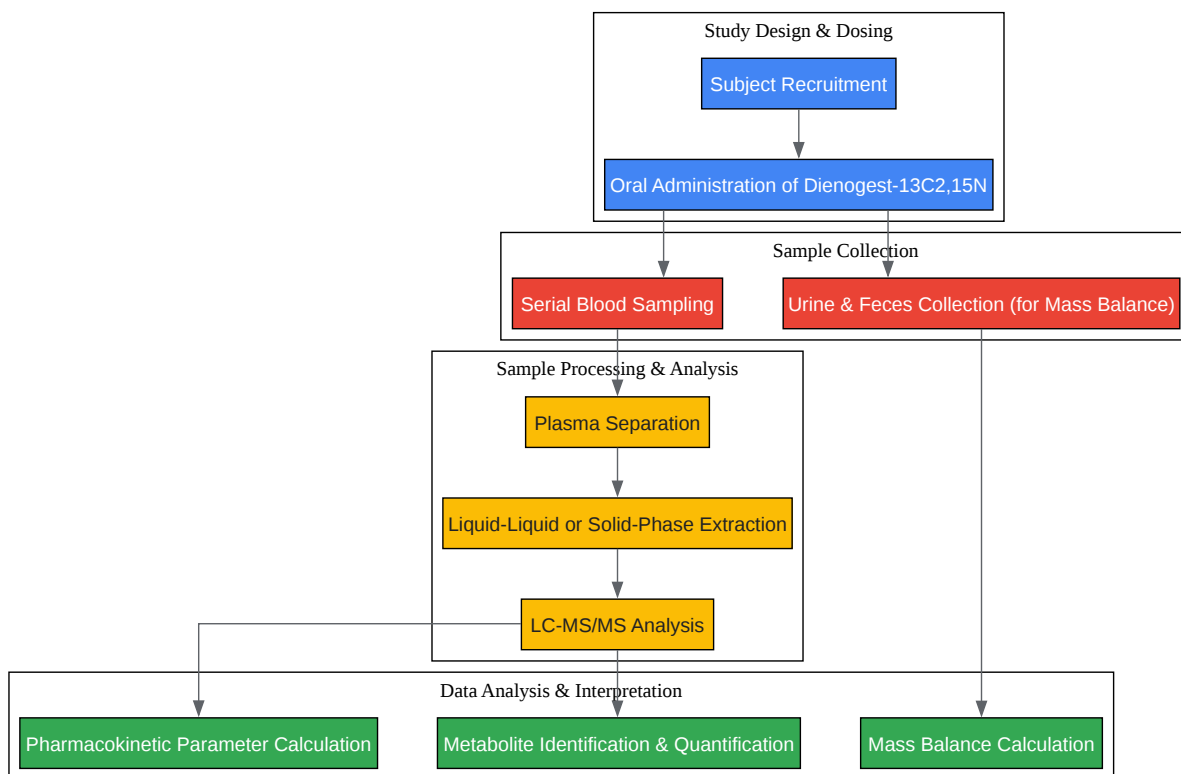
Objective: To develop a sensitive and specific method for the quantification of **Dienogest-13C2,15N** in human plasma.

Protocol:

- Sample Preparation (Liquid-Liquid Extraction):
  - Pipette 200 µL of human plasma into a clean microcentrifuge tube.
  - Add an internal standard (e.g., a deuterated analog of a related progestin like levonorgestrel-d6).
  - Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
  - Vortex for 2 minutes to ensure thorough mixing.
  - Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
  - Carefully transfer the upper organic layer to a new tube.

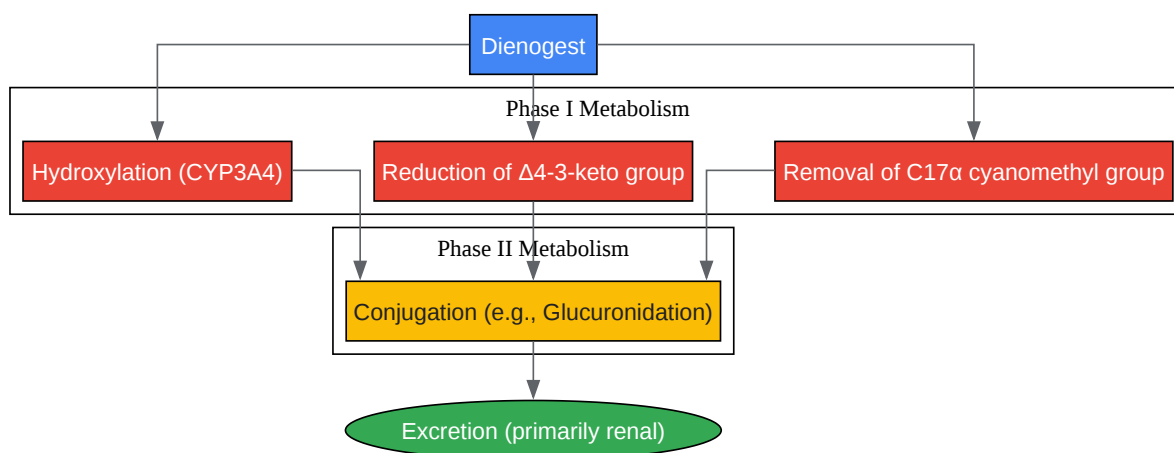
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- LC-MS/MS Conditions:
  - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - Column: A reverse-phase column suitable for steroid analysis (e.g., C18 or Phenyl, 50 x 2.1 mm, 1.8 µm).
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 µL.
  - Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  - Ionization Mode: Positive ESI.
  - MRM Transitions:
    - **Dienogest-13C2,15N** (Parent Drug): m/z 315.2 -> [Product Ion 1], m/z 315.2 -> [Product Ion 2] (Hypothetical transitions to be optimized).
    - Unlabeled Dienogest (for metabolite comparison): m/z 312.2 -> 245.1.
    - Internal Standard (e.g., levonorgestrel-d6): m/z 319.0 -> 251.3.[\[3\]](#)
- Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA or EMA).

## Visualizations



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Caption: Experimental workflow for a human ADME study using **Dienogest-13C<sub>2</sub>,15N**.



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Caption: Simplified metabolic pathway of Dienogest.

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